molecular formula C14H21NO2 B4630662 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine CAS No. 5365-05-9

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine

Cat. No.: B4630662
CAS No.: 5365-05-9
M. Wt: 235.32 g/mol
InChI Key: WHZLNTXNMADMTM-UHFFFAOYSA-N
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Description

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a propyl chain that is further connected to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine typically involves the reaction of 2-methoxyphenol with 3-chloropropylamine to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolidine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly employed.

Major Products Formed

    Oxidation: Formation of 1-[3-(2-hydroxyphenoxy)propyl]pyrrolidine.

    Reduction: Formation of 1-[3-(2-methoxyphenoxy)propyl]piperidine.

    Substitution: Formation of 1-[3-(2-chlorophenoxy)propyl]pyrrolidine or 1-[3-(2-alkoxyphenoxy)propyl]pyrrolidine.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[3-(2-hydroxyphenoxy)propyl]pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[3-(2-chlorophenoxy)propyl]pyrrolidine: Contains a chlorine atom instead of a methoxy group.

    1-[3-(2-methoxyphenoxy)propyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-2-3-8-14(13)17-12-6-11-15-9-4-5-10-15/h2-3,7-8H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLNTXNMADMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366121
Record name 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-05-9
Record name 1-[3-(2-methoxyphenoxy)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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